Superior Lipophilicity vs. Chloro Analog Drives Differential Membrane Permeability
The target compound exhibits a significantly higher calculated partition coefficient (XLogP) compared to its 2-chloro analog, indicating enhanced lipophilicity. 2-Bromo-5-methylthiazole-4-carboxamide demonstrates an XLogP of 1.6, whereas 2-Chloro-5-methylthiazole-4-carboxamide is reported with an ACD/LogP of -0.03 [1] [2]. This difference of approximately 1.6 log units corresponds to a >30-fold increase in lipophilicity, which directly impacts passive membrane permeability and distribution volume in biological systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP: 1.6 |
| Comparator Or Baseline | 2-Chloro-5-methylthiazole-4-carboxamide (ACD/LogP: -0.03) |
| Quantified Difference | ΔLogP ≈ +1.63 |
| Conditions | In silico prediction (XLogP for target; ACD/LogP for comparator) |
Why This Matters
For medicinal chemistry programs, the higher LogP of the bromo analog offers a distinct physicochemical handle for tuning ADME properties without introducing additional molecular weight or complexity.
- [1] Chem960. 2-Bromo-5-methylthiazole-4-carboxamide (CAS: 1025468-14-7). Physicochemical Properties: XLogP. Available at: https://m.chem960.com/cas/1025468-14-7 View Source
- [2] ChemSpider. 2-Chloro-5-methylthiazole-4-carboxamide. Predicted Physicochemical Properties: ACD/LogP. Available at: https://pharmasea.chemspider.com/Chemical-Structure.30648455.html View Source
